4-Amino-1-benzylpiperidine-4-carbonitrile
CAS No.: 136624-42-5
Cat. No.: VC21196252
Molecular Formula: C13H17N3
Molecular Weight: 215.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 136624-42-5 |
|---|---|
| Molecular Formula | C13H17N3 |
| Molecular Weight | 215.29 g/mol |
| IUPAC Name | 4-amino-1-benzylpiperidine-4-carbonitrile |
| Standard InChI | InChI=1S/C13H17N3/c14-11-13(15)6-8-16(9-7-13)10-12-4-2-1-3-5-12/h1-5H,6-10,15H2 |
| Standard InChI Key | GKFZBGLUEBXSBF-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1(C#N)N)CC2=CC=CC=C2 |
| Canonical SMILES | C1CN(CCC1(C#N)N)CC2=CC=CC=C2 |
Introduction
Structural Characteristics and Properties
4-Amino-1-benzylpiperidine-4-carbonitrile consists of a piperidine ring with three key functional groups: an amino group and a nitrile (cyano) group at the 4-position, and a benzyl substituent at the nitrogen atom in position 1. This unique arrangement of functional groups contributes to its chemical reactivity and potential applications in pharmaceutical development.
Chemical Identifiers and Structural Information
The compound is characterized by the following chemical identifiers:
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InChI: InChI=1S/C13H17N3/c14-11-13(15)6-8-16(9-7-13)10-12-4-2-1-3-5-12/h1-5H,6-10,15H2
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CAS Number: 136624-42-5
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Molecular Weight: 215.29 g/mol
The compound features a piperidine ring as its central structure, with a benzyl group attached to the nitrogen atom at position 1. The 4-position of the piperidine ring carries both an amino group and a nitrile group, creating a quaternary carbon center.
Spectroscopic and Analytical Data
Spectroscopic analysis provides valuable information about the structural characteristics and purity of 4-amino-1-benzylpiperidine-4-carbonitrile. The compound can be characterized using various analytical techniques.
Mass Spectrometry Data
The predicted collision cross-section (CCS) values for various adducts of 4-amino-1-benzylpiperidine-4-carbonitrile in mass spectrometry are presented in the following table:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 216.14952 | 153.8 |
| [M+Na]+ | 238.13146 | 165.1 |
| [M+NH4]+ | 233.17606 | 160.2 |
| [M+K]+ | 254.10540 | 153.0 |
| [M-H]- | 214.13496 | 150.6 |
| [M+Na-2H]- | 236.11691 | 159.7 |
| [M]+ | 215.14169 | 153.7 |
| [M]- | 215.14279 | 153.7 |
These collision cross-section values are particularly useful for ion mobility spectrometry-mass spectrometry (IMS-MS) applications, enabling more precise compound identification .
Synthesis and Preparation Methods
The synthesis of 4-amino-1-benzylpiperidine-4-carbonitrile involves specialized organic chemistry techniques that typically build upon the piperidine scaffold.
Chemical Reactivity and Transformations
The reactivity of 4-amino-1-benzylpiperidine-4-carbonitrile is primarily determined by its functional groups: the amine group, the nitrile group, and the benzylated nitrogen within the piperidine ring.
Functional Group Reactivity
Each functional group contributes distinct reactivity patterns:
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The primary amine (-NH2) can participate in various nucleophilic substitution reactions, form amides through acylation, or undergo reductive amination.
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The nitrile group (C≡N) can be hydrolyzed to carboxylic acids or amides, reduced to primary amines, or participate in cycloaddition reactions.
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The benzylpiperidine portion can undergo N-dealkylation, oxidation of the benzyl group, or substitution reactions on the aromatic ring.
These reactivity patterns make 4-amino-1-benzylpiperidine-4-carbonitrile a versatile building block for constructing more complex molecules.
Comparative Analysis with Related Compounds
4-Amino-1-benzylpiperidine-4-carbonitrile shares structural similarities with other piperidine derivatives, but has distinctive features that differentiate it from related compounds.
Structural Features Affecting Reactivity
The presence of both an amino group and a nitrile group at the same carbon (position 4) in 4-amino-1-benzylpiperidine-4-carbonitrile creates a quaternary carbon center with unique steric and electronic properties. This structural arrangement likely influences:
These differences highlight the importance of studying 4-amino-1-benzylpiperidine-4-carbonitrile as a distinct chemical entity with its own set of properties and applications.
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